molecular formula C24H21N3O4S B2676440 ethyl 3-cyano-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-09-3

ethyl 3-cyano-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2676440
CAS No.: 864927-09-3
M. Wt: 447.51
InChI Key: ZYWNNDBIVVDGRY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an amide group (CONH2), a phenyl group (C6H5), and a carboxylate ester group (CO2R). It also contains a thieno[2,3-c]pyridine ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic ring and the various functional groups would likely result in a complex three-dimensional structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano, amide, and carboxylate ester groups could potentially make this compound soluble in polar solvents .

Scientific Research Applications

Synthesis Techniques

  • Annulation Reactions: Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines. This reaction showcases the compound's potential in synthesizing complex heterocyclic structures with high regioselectivity and excellent yields, illustrating its versatility in organic synthesis (Zhu, Lan, & Kwon, 2003).

Chemical Properties and Structural Analysis

  • Molecular Structure: The structure and chemical properties of related compounds, such as dabigatran etexilate tetrahydrate, have been explored through X-ray crystallography. This research provides insights into the spatial arrangement and potential interactions within molecules, which are crucial for understanding the reactivity and application potential of the main compound (Liu et al., 2012).

Potential Applications

  • Heterocyclic Chemistry: Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various heterocyclic derivatives, demonstrating the compound's role in synthesizing diverse heterocyclic frameworks. This versatility highlights its importance in developing new materials and pharmaceuticals (Harb et al., 1989).

Advanced Materials and Photophysical Properties

  • Photophysical Properties: Novel thieno[2,3-b]pyridine derivatives synthesized from the compound exhibit significant spectral-fluorescent properties. These findings suggest potential applications in materials science, particularly in creating materials with specific optical properties (Ershov et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

Future research on this compound could potentially involve exploring its uses in various applications, such as in the development of new drugs or materials .

Properties

IUPAC Name

ethyl 3-cyano-2-[(4-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-2-30-24(29)27-13-12-19-20(14-25)23(32-21(19)15-27)26-22(28)16-8-10-18(11-9-16)31-17-6-4-3-5-7-17/h3-11H,2,12-13,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWNNDBIVVDGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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